
6-(1-Naphthyl)-4-oxo-5-hexenoic acid
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Overview
Description
6-(1-Naphthyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of a naphthyl group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Naphthyl)-4-oxo-5-hexenoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Naphthyl)-4-oxo-5-hexenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinones, hydroxylated derivatives, and substituted naphthyl compounds .
Scientific Research Applications
6-(1-Naphthyl)-4-oxo-5-hexenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 6-(1-Naphthyl)-4-oxo-5-hexenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A compound with a similar naphthyl group but different functional groups.
N-(1-Naphthyl)ethylenediamine: Another naphthyl-containing compound used in analytical chemistry.
Uniqueness
6-(1-Naphthyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its combination of a naphthyl group with a hexenoic acid backbone makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
74038-56-5 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-6-naphthalen-1-yl-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C16H14O3/c17-14(10-11-16(18)19)9-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10-11H2,(H,18,19)/b9-8+ |
InChI Key |
ZTNWOJAWCRQTSV-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)CCC(=O)O |
Origin of Product |
United States |
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